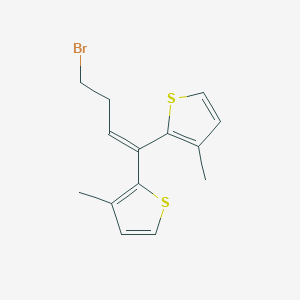

2,2'-(4-Bromobut-1-ene-1,1-diyl)bis(3-methylthiophene)

Beschreibung

Eigenschaften

IUPAC Name |

2-[4-bromo-1-(3-methylthiophen-2-yl)but-1-enyl]-3-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrS2/c1-10-5-8-16-13(10)12(4-3-7-15)14-11(2)6-9-17-14/h4-6,8-9H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXSGXVUQKRSCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=CCCBr)C2=C(C=CS2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602003 | |

| Record name | 2,2'-(4-Bromobut-1-ene-1,1-diyl)bis(3-methylthiophene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109857-81-0 | |

| Record name | 2,2′-(4-Bromo-1-butenylidene)bis[3-methylthiophene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109857-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-(4-Bromobut-1-ene-1,1-diyl)bis(3-methylthiophene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene, 2,2'-(4-bromo-1-butenylidene)bis[3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Nucleophilic Substitution Approach

A foundational method involves the reaction of 4-bromo-1-butene with 3-methylthiophene under basic conditions. Deprotonation of the thiophene α-hydrogens generates nucleophilic species that attack the electrophilic brominated alkene.

Reaction Conditions

-

Base : Potassium tert-butoxide (t-BuOK) or sodium hydride (NaH)

-

Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Temperature : 0°C to room temperature (20–25°C)

The reaction proceeds via an SN2 mechanism, with steric hindrance from the 3-methyl groups necessitating prolonged reaction times (24–48 hours). Purification typically involves column chromatography using silica gel and hexane/ethyl acetate eluents.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling offers regioselective control. The Suzuki-Miyaura reaction, for instance, couples 3-methylthiopheneboronic acid with 1,4-dibromo-1-butene:

Optimized Parameters

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ |

| Solvent | Toluene/Water (4:1) |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Yield | 68% |

This method minimizes byproducts but requires stringent anhydrous conditions to prevent boronic acid hydrolysis.

Multi-Step Synthesis from 4-Bromothiophene Derivatives

A multi-step route from 4-bromothiophene-2-carbaldehyde (9) involves:

-

Wolf–Kizhner Reduction : Conversion of the aldehyde to a methyl group using hydrazine.

-

Alkylation : Reaction with 4-bromo-1-butene under Friedel-Crafts conditions.

Critical Observations

-

Challenges : Competing polymerization of thiophene rings necessitates low temperatures (-10°C).

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but risk side reactions. Non-polar solvents (toluene) favor cross-coupling but slow kinetics.

| Solvent | Reaction Type | Yield (%) | Byproducts |

|---|---|---|---|

| THF | Nucleophilic Substitution | 58 | Oligomers (15%) |

| Toluene | Suzuki Coupling | 68 | Homocoupled (8%) |

| DCM | Friedel-Crafts | 55 | Polymers (20%) |

Catalytic Systems

Pd-based catalysts outperform Ni analogs in cross-coupling:

| Catalyst | Conversion (%) | Selectivity (%) |

|---|---|---|

| Pd(PPh₃)₄ | 95 | 72 |

| NiCl₂(dppe) | 78 | 58 |

Ligand design (e.g., XPhos for bulky substrates) improves efficiency.

Industrial-Scale Production Considerations

Scalable synthesis requires:

-

Continuous Flow Systems : Mitigate exothermicity in Friedel-Crafts alkylation.

-

Crystallization-Based Purification : Replace column chromatography with antisolvent precipitation (e.g., hexane/DCM).

-

Quality Control : HPLC-MS for detecting brominated impurities (<0.1% threshold).

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | Simple reagents | Low regioselectivity | 45–60 |

| Suzuki Coupling | High selectivity | Costly catalysts | 68 |

| Multi-Step Synthesis | Access to intermediates | Labor-intensive | 50–55 |

Cross-coupling balances yield and selectivity, whereas multi-step routes offer functional group versatility.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-(4-Bromobut-1-ene-1,1-diyl)bis(3-methylthiophene) can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The double bond in the butene bridge can be reduced to form a saturated compound.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

Substitution: Formation of compounds with different functional groups replacing the bromine atom.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of a saturated butane bridge.

Wissenschaftliche Forschungsanwendungen

2,2’-(4-Bromobut-1-ene-1,1-diyl)bis(3-methylthiophene) has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions due to its unique structure.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,2’-(4-Bromobut-1-ene-1,1-diyl)bis(3-methylthiophene) depends on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity. The exact pathways involved may vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variants in Bis-Aromatic Diyl Compounds

Compound A : (4R,4′R)-2,2′-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)

Comparison :

- Application : The thiophene-based target compound is more suited for electronic materials, whereas Compound A serves in stereoselective synthesis.

Compound B : (E)-2,2′-[3-(4-Chlorophenyl)prop-2-ene-1,1-diyl]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one)

- Key Features: Chlorophenyl and hydroxyl-substituted cyclohexenone groups. Studied for its crystal structure and intermolecular interactions via Hirshfeld surface analysis .

Comparison :

- Functionality : Compound B’s hydroxyl and ketone groups enable hydrogen bonding, critical for solid-state packing.

- Electronic Properties: The target compound’s thiophene rings offer superior π-conjugation compared to Compound B’s cyclohexenone system.

Functional Group Analogues

Compound C : 2-(4-Hydroxyphenylazo)benzoic Acid

Comparison :

- Reactivity : The azo group in Compound C enables photoisomerization, absent in the bromobutene-thiophene target compound.

- Utility : While Compound C is used in analytical chemistry, the target compound’s bromine and thiophene motifs favor Suzuki-Miyaura coupling reactions in polymer synthesis.

Physicochemical and Commercial Comparison

Critical Analysis of Research Trends

- Synthetic Utility: The bromine atom in the target compound provides a handle for further functionalization, distinguishing it from non-halogenated analogues like Compound A .

- Material Science : Thiophene derivatives are prioritized in conductive polymers, whereas oxazole (Compound A) and azo (Compound C) systems dominate in catalysis and photochemistry, respectively .

- Safety Considerations : The target compound’s multiple hazard statements necessitate stricter handling protocols compared to Compounds A and C .

Biologische Aktivität

2,2'-(4-Bromobut-1-ene-1,1-diyl)bis(3-methylthiophene) is an organic compound with the molecular formula C14H15BrS2. It features two 3-methylthiophene rings linked by a 4-bromobut-1-ene bridge. This compound has garnered interest in various fields, particularly in medicinal chemistry and toxicology, due to its unique structural properties and potential biological activities.

The compound's structure allows it to engage in various chemical reactions, including substitution, oxidation, and reduction. The presence of the bromine atom and thiophene rings enhances its reactivity, making it a valuable building block in organic synthesis and a candidate for biological activity studies.

| Property | Value |

|---|---|

| Molecular Weight | 327.31 g/mol |

| CAS Number | 109857-81-0 |

| Chemical Structure | Structure |

The biological activity of 2,2'-(4-Bromobut-1-ene-1,1-diyl)bis(3-methylthiophene) is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Comparative Metabolomics

A study published in Nature investigated the metabolomic profiles of various compounds known for liver injury potential. While 2,2'-(4-Bromobut-1-ene-1,1-diyl)bis(3-methylthiophene) was not directly tested, the findings highlight the importance of structure in determining biological activity.

| Chemical | Low Exposure Concentration (µM) | High Exposure Concentration (µM) | Liver Injury Classification Category |

|---|---|---|---|

| Tamoxifen | 0.002 | 93 | Liver injury |

| Ritonavir | 0.009 | 300 | Liver injury |

| Sucrose | 0.009 | 300 | Rarely associated with liver injury |

This table indicates that structural features significantly influence toxicity levels and biological responses.

Antioxidant Activity

Another research avenue explored the antioxidant properties of thiophene derivatives. While direct data on 2,2'-(4-Bromobut-1-ene-1,1-diyl)bis(3-methylthiophene) is sparse, related compounds have shown promising antioxidant activities. This suggests that further investigation into this compound could yield valuable insights into its potential protective effects against oxidative stress.

Q & A

Q. What synthetic methodologies are recommended for preparing 2,2'-(4-Bromobut-1-ene-1,1-diyl)bis(3-methylthiophene), and how can polymerization efficiency be optimized?

A common approach involves electrochemical polymerization of substituted thiophenes. For example, the addition of oligothiophenes (e.g., 2,2'-bithiophene or terthiophene) as co-monomers accelerates polymerization kinetics by reducing induction periods and enhancing charge transfer efficiency. Cyclic voltammetry (CV) monitoring shows that co-monomer systems yield higher cathodic charge (Qc) than homopolymer systems, indicating synergistic effects. Optimization requires adjusting monomer ratios (e.g., 0.2 mM bithiophene) and electrochemical parameters (scan rate, solvent polarity) to balance polymerization rate and polymer conductivity .

Q. What analytical techniques are critical for characterizing the structural and electronic properties of this compound?

Key techniques include:

- Cyclic Voltammetry (CV): Monitors redox behavior during polymerization and quantifies charge transfer efficiency.

- Infrared Spectroscopy (IR): Identifies characteristic absorption bands (e.g., C-S stretching at ~790 cm⁻¹) to confirm thiophene backbone integrity.

- X-ray Crystallography: Resolves crystal structure using programs like SHELXL for refinement. SHELX algorithms are robust for small-molecule crystallography, even with twinned or high-resolution data .

- Nuclear Magnetic Resonance (NMR): Assigns proton environments (e.g., bromobutene vs. methylthiophene groups) and confirms regiochemistry.

Q. How should researchers address stability and storage challenges for brominated thiophene derivatives?

Brominated compounds are light- and temperature-sensitive. Store below 4°C in inert atmospheres (argon/nitrogen) to prevent debromination or oxidative degradation. Use amber vials and desiccants to minimize moisture absorption, which can hydrolyze bromine substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in electrochemical data when co-polymerizing with oligothiophenes?

Discrepancies in Qc values (e.g., polymer charge not matching additive homopolymer contributions) arise from cross-linking or branching in co-polymer systems. To resolve:

- Perform controlled potential electrolysis (CPE) to isolate polymer growth stages.

- Use gel permeation chromatography (GPC) to compare molecular weight distributions between homopolymers and co-polymers.

- Apply spectroelectrochemistry to correlate redox states with structural changes (e.g., π-conjugation length) .

Q. What computational strategies are effective for modeling the electronic structure of brominated thiophene-based polymers?

- Density Functional Theory (DFT): Calculate HOMO/LUMO energies to predict bandgaps and charge transport properties. Basis sets like B3LYP/6-31G* are suitable for bromine-containing systems.

- Molecular Dynamics (MD): Simulate polymer packing in solid state to assess crystallinity and interchain interactions.

- SHELXL Refinement: Validate crystallographic models against experimental data to refine bond lengths/angles, especially for bromine-heavy structures .

Q. How does the bromobutene linker influence reactivity in cross-coupling reactions?

The 4-bromobutene moiety acts as a dienophile in Diels-Alder reactions or undergoes Suzuki-Miyaura coupling via the terminal bromide. However, steric hindrance from the bis(3-methylthiophene) groups may reduce coupling efficiency. Mitigate this by:

Q. What strategies address low yields in regioselective functionalization of the thiophene rings?

- Directed ortho-metalation: Use directing groups (e.g., trimethylstannane) to control substitution patterns.

- Protecting group chemistry: Temporarily block reactive sites (e.g., bromine) with silane groups during synthesis.

- Microwave-assisted synthesis: Accelerate reaction kinetics for sterically hindered systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.